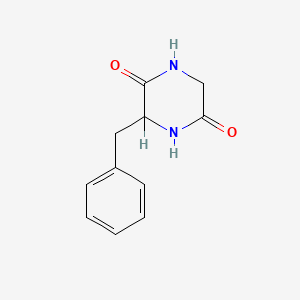

3-Benzyl-piperazine-2,5-dione

Descripción general

Descripción

Ciclo(fenilalanina-glicina), también conocido como ciclo(Phe-Gly), es un dipéptido cíclico compuesto por los aminoácidos fenilalanina y glicina. Este compuesto pertenece a la clase de las 2,5-diketopiperazinas, que son los péptidos cíclicos más pequeños. Ciclo(fenilalanina-glicina) es conocido por sus actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Ciclo(fenilalanina-glicina) se puede sintetizar mediante la ciclización del dipéptido lineal fenilalanina-glicina. La reacción de ciclización generalmente implica la formación de un enlace peptídico entre el grupo carboxilo de la fenilalanina y el grupo amino de la glicina. Esta reacción se puede facilitar utilizando reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y el 1-hidroxi-benzotriazol (HOBt) en condiciones suaves .

Métodos de Producción Industrial

En entornos industriales, ciclo(fenilalanina-glicina) se puede producir mediante procesos de fermentación. Por ejemplo, se puede aislar del cultivo en caldo de Streptomyces endofítico YIM 64018 asociado a Paraboea sinensis . El proceso de fermentación implica el cultivo de la cepa de Streptomyces en un medio adecuado, seguido de la extracción y purificación del compuesto.

Análisis De Reacciones Químicas

Reduction of Carbonyl Groups

The two carbonyl groups in 3-benzyl-piperazine-2,5-dione can be selectively reduced to yield piperazine derivatives.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH (THF, reflux) | (3S,6S)-3-Benzylpiperazine | 85% | |

| NaBH/AcOH | Partial reduction; mixture observed | N/A |

Key Findings :

-

LiAlH reduces both carbonyls to hydroxyl groups, followed by elimination to form the fully saturated piperazine .

-

Stereochemical retention is observed at chiral centers during reduction.

Alkylation at C-3 and C-6 Positions

The enolate intermediates of this compound undergo regioselective alkylation.

| Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| LHMDS, R-Br (THF, −78°C) | Monoalkylated derivative at C-3 or C-6 | >90% trans | |

| KCO, alkyl halides (DMF) | Dialkylated derivatives | Moderate |

Key Findings :

Halogenation and Nucleophilic Substitution

Radical halogenation introduces halogens at C-3/C-6, enabling further functionalization.

| Reaction Step | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Bromination | NBS, CCl, light | 3-Bromo-3-benzyl-DKP | |

| Displacement with Nu (e.g., SH) | Nu, base (e.g., EtN) | 3-Thioether derivatives |

Key Findings :

Aldol Condensation

The compound undergoes base-catalyzed aldol reactions with aromatic aldehydes.

| Aldehyde | Conditions | Product | Stereochemistry | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | KCO, DMF | 3-Benzyl-6-(4-methoxybenzylidene)-DKP | Z-configured | |

| Vanillin | Microwave irradiation | Heterodimeric benzylidene-DKP | Mixture |

Key Findings :

Hydrogenation of Exocyclic Alkenes

Benzylidene derivatives can be hydrogenated to saturated analogs.

| Catalyst/Reagents | Product | Isomer Ratio (cis:trans) | Source |

|---|---|---|---|

| H, Pd/C (MeOH) | cis-3-Benzyl-6-(4-methoxybenzyl)-DKP | 3:1 | |

| PtO, H (EtOAc) | Partial reduction; retains alkene | N/A |

Key Findings :

Oxidation and Hydrolysis

The benzyl group and acetoxyl substituents undergo oxidative transformations.

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidative deprotection | DDQ (CHCl) | 3-Benzyl-DKP with free hydroxyl | |

| Acidic hydrolysis | HCl (aq.), reflux | Ring-opened dipeptide derivative |

Key Findings :

-

DDQ selectively oxidizes benzyl ethers without affecting the DKP core.

-

Acid hydrolysis cleaves the diketopiperazine ring, yielding linear dipeptides .

N-Alkylation and Acylation

The lactam nitrogen undergoes alkylation or acylation under basic conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaH, R-X (DMF) | N-Alkylated derivatives | 60–75% | |

| AcO, pyridine | N-Acetyl-3-benzyl-DKP | 88% |

Key Findings :

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies highlight the anticancer potential of 3-Benzyl-piperazine-2,5-dione and its derivatives. A notable study demonstrated that a specific derivative of this compound exhibited significant growth inhibition against human pancreatic cancer cell lines, AsPC-1 and SW1990, with an IC50 value of approximately 6 μM . The mechanism of action involves the modulation of oncogenic pathways, as evidenced by the compound's ability to decrease phosphorylation levels of ERK and AKT proteins while increasing cleaved PARP levels, indicating induction of apoptosis in cancer cells .

The structure-activity relationship (SAR) studies conducted on various derivatives suggest that modifications to the benzyl group and other substituents can significantly enhance their bioactivity against cancer cells. These findings pave the way for further exploration into this compound as a lead compound for developing new anticancer agents .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. The piperazine-2,5-dione scaffold is known for its role in inhibiting bacterial communication mechanisms such as quorum sensing. This property can be exploited to develop treatments targeting bacterial biofilms, which are often resistant to conventional antibiotics . Compounds based on this scaffold have shown promise in inhibiting biofilm formation, thereby potentially treating infections caused by biofilm-forming bacteria .

Reagent in Organic Synthesis

This compound serves as an important reagent in organic synthesis. It is utilized for the preparation of C-alkylated derivatives of glycine and other amino acids through methods that involve N-alkylation and acylation reactions. The diketopiperazine structure provides a protective framework for the synthesis of unnatural amino acids with defined stereochemistry . This versatility makes it a valuable building block for creating complex molecules in medicinal chemistry.

Summary of Findings

The applications of this compound span therapeutic areas and synthetic methodologies:

Mecanismo De Acción

Ciclo(fenilalanina-glicina) ejerce sus efectos a través de varios objetivos y vías moleculares. La actividad antimicrobiana del compuesto se atribuye a su capacidad para interrumpir las membranas celulares bacterianas e inhibir enzimas esenciales. Se cree que su actividad anticancerígena involucra la inducción de apoptosis (muerte celular programada) en células cancerosas, así como la inhibición de la proliferación celular . Los objetivos y vías moleculares exactos involucrados en estos procesos aún están bajo investigación.

Comparación Con Compuestos Similares

Ciclo(fenilalanina-glicina) se puede comparar con otros dipéptidos cíclicos similares, como:

Ciclo(tirosina-glicina): Similar en estructura pero contiene tirosina en lugar de fenilalanina.

Ciclo(alanina-fenilalanina): Contiene alanina en lugar de glicina.

Ciclo(fenilalanina-valina): Contiene valina en lugar de glicina.

Singularidad

Ciclo(fenilalanina-glicina) es único debido a su combinación específica de fenilalanina y glicina, que imparte actividades biológicas y propiedades químicas distintas. Sus actividades antimicrobianas y anticancerígenas lo hacen particularmente valioso para la investigación científica y posibles aplicaciones terapéuticas .

Actividad Biológica

3-Benzyl-piperazine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives characterized by a piperazine ring with a benzyl group and carbonyl groups at the 2 and 5 positions. Its unique stereochemistry contributes to its biological properties, making it a valuable scaffold for drug development.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-3-Benzyl-piperazine-2,5-dione | Chiral compound with benzyl and carbonyl groups | Exhibits diverse biological activities |

| (S)-3-Benzyl-piperazine-2,5-dione | Enantiomer with similar structure | Different biological activity profile |

| 1-Benzylpiperazine | Lacks the diketopiperazine structure | Varies significantly in pharmacology |

| 3-Methylpiperazine-2,5-dione | Lacks the benzyl group | Different reactivity characteristics |

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets. Research indicates that this compound can act as an inhibitor or activator of specific enzymes and receptors. The piperazine ring and benzyl group are crucial for binding to active sites, influencing pathways related to:

- Signal Transduction : Modulating cellular signaling pathways.

- Metabolic Regulation : Affecting metabolic processes within cells.

- Cellular Communication : Interacting with neurotransmitter systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study reported that certain tryptamine-piperazine-2,5-dione conjugates exhibited significant growth inhibition against human pancreatic cancer cell lines (AsPC-1 and SW1990) with IC50 values around 6 μM . These compounds demonstrated selective inhibitory effects on cancer cells while sparing normal pancreatic duct cells, suggesting a favorable therapeutic index.

Antiviral Properties

Additionally, research indicates that derivatives of this compound may possess antiviral properties. Compounds derived from this scaffold have shown potential in inhibiting viral replication through interactions with viral enzymes or host cell receptors involved in viral entry.

Algicidal Activity

Another area of investigation involves the algicidal properties of this compound. It has been identified as one of the compounds responsible for algicidal effects against harmful algal blooms, indicating its potential application in environmental biotechnology .

Case Studies

- Pancreatic Cancer Research : A study synthesized a series of tryptamine-piperazine derivatives that included this compound. The lead compound showed potent anti-proliferative activity against pancreatic cancer cell lines and decreased phosphorylation of oncogenic proteins such as ERK and AKT .

- Neurotransmitter Modulation : Investigations into similar piperazine derivatives suggest that they can modulate serotonin and dopamine pathways, which could inform future studies on the neuropharmacological effects of this compound.

Propiedades

IUPAC Name |

3-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJHXFWJFSFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964640 | |

| Record name | 3-Benzyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5037-75-2 | |

| Record name | 3-Benzyl-piperazine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.